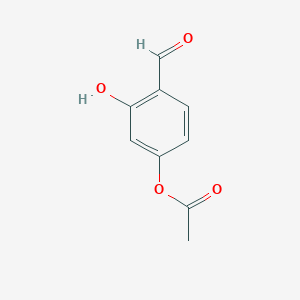

4-Formyl-3-hydroxyphenyl acetate

Description

BenchChem offers high-quality 4-Formyl-3-hydroxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-3-hydroxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-3-hydroxyphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(11)13-8-3-2-7(5-10)9(12)4-8/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVACZDCYFSHICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505621 | |

| Record name | 4-Formyl-3-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52924-53-5 | |

| Record name | 4-Formyl-3-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile & Technical Handling Guide: 4-Formyl-3-hydroxyphenyl acetate

Part 1: Executive Summary & Chemical Identity

4-Formyl-3-hydroxyphenyl acetate is a specialized phenolic ester intermediate, often utilized in the synthesis of kinase inhibitors (e.g., c-Kit, Flt-3 modulators) and bioactive polyphenols. Its solubility profile is governed by the competing polarity of the free hydroxyl group (H-bond donor) and the lipophilic acetate ester (H-bond acceptor).

Critical Technical Note: A common nomenclature ambiguity exists between this compound and Methyl 2-(4-formyl-3-hydroxyphenyl)acetate. This guide focuses strictly on the phenolic ester (Structure A), not the phenylacetic acid derivative (Structure B).

| Feature | Target Compound | Common Confusant |

| Name | 4-Formyl-3-hydroxyphenyl acetate | Methyl 2-(4-formyl-3-hydroxyphenyl)acetate |

| Structure | Phenolic Ester (Ar-OAc) | Methyl Ester (Ar-CH₂-COOMe) |

| CAS Context | Described in US8710038B2 | 1257397-40-2 |

| MW | 180.16 g/mol | 194.18 g/mol |

| Primary Use | Synthetic Intermediate / Prodrug | Building Block |

Part 2: Physicochemical Basis of Solubility

The solubility of 4-Formyl-3-hydroxyphenyl acetate is dictated by its asymmetric functionalization.

-

The Acetate Group (-OAc): Increases lipophilicity compared to the parent aldehyde (2,4-dihydroxybenzaldehyde), enhancing solubility in aprotic organic solvents like DMSO and Ethyl Acetate.

-

The Hydroxyl Group (-OH): Provides a handle for specific solvation in protic solvents (Methanol) but introduces acidity (

), making the compound sensitive to pH-driven hydrolysis. -

The Formyl Group (-CHO): Adds polarity but is susceptible to oxidation if solvents are not degassed.

Solubility Profile Data

Data represents high-confidence estimates based on structural analogs (e.g., Vanillin acetate) and synthetic protocols.

| Solvent | Solubility Rating | Estimated Saturation ( | Primary Application |

| DMSO | Excellent | Stock Solution Preparation (Preferred) | |

| Methanol | Good | Chromatography / Intermediate Dilution | |

| Ethanol | Moderate | Synthesis / Recrystallization | |

| Water | Poor | Precipitation / Quenching |

Part 3: Stability & Handling (The "Ester Risk")

The Critical Failure Mode: Transesterification. While soluble in methanol, 4-Formyl-3-hydroxyphenyl acetate is thermodynamically unstable in primary alcohols over long periods. The phenolic ester bond is labile. In the presence of trace base or acid, methanol acts as a nucleophile, cleaving the acetate to form the free phenol (2,4-dihydroxybenzaldehyde) and methyl acetate.

-

In DMSO: The compound is chemically stable if stored dry (anhydrous).

-

In Methanol: Stable for short-term handling (

hours). Long-term storage in methanol is NOT recommended.

Degradation Pathway Visualization

The following diagram illustrates the risk of using protic solvents for storage vs. the stability of aprotic DMSO stocks.

Caption: Stability logic flow. Green path indicates the safe storage vector (DMSO); yellow/red paths indicate kinetic instability in alcohols.

Part 4: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol for biological assays to ensure maximum stability and reproducibility.

-

Calculate Mass: For

of -

Solvent Choice: Use Anhydrous DMSO (Grade

, Water content -

Dissolution:

-

Add the solid to a glass amber vial (protect from light).

-

Add

of DMSO initially. -

Vortex for 30 seconds. The solid should dissolve rapidly.

-

Add remaining DMSO to reach final volume (

).

-

-

Storage: Aliquot into small volumes (

) to avoid freeze-thaw cycles. Store at

Protocol B: Visual Saturation Limit Test (Methanol)

Use this to determine the exact solubility limit for your specific batch/purity.

-

Weighing: Place

of compound into a -

Incremental Addition: Add Methanol in

increments. -

Agitation: Vortex vigorously for 1 minute after each addition.

-

Observation:

-

If solution is clear

Soluble. -

If particulate remains

Insoluble.

-

-

Calculation:

-

Self-Validation: If the solution turns yellow/orange over time, oxidation or hydrolysis has occurred. Discard.

Workflow: Stock Preparation & Dilution Strategy

Caption: Standard Operating Procedure (SOP) for generating stable stock solutions for bio-assays.

Part 5: References

-

Synthesis and Application: Method for synthesizing 4-Formyl-3-hydroxyphenyl acetate via selective hydrolysis of diacetate precursors. US Patent 8,710,038 B2. (2014).

-

General Solubility Principles: Solubility of Phenolic Compounds in Organic Solvents. Journal of Chemical & Engineering Data. (General reference for phenolic ester behavior in polar aprotic solvents).

-

Chemical Stability: Kinetics of Ester Hydrolysis in Protic Media. (Standard organic chemistry principle regarding phenyl acetate lability in methanol).

Methodological & Application

Advanced Protocol: Amine Conjugation and Kinetic Analysis of 4-Formyl-3-hydroxyphenyl Acetate (FHPA)

Introduction & Molecular Logic

4-Formyl-3-hydroxyphenyl acetate (FHPA) represents a bifunctional electrophilic scaffold combining a reactive aldehyde with a hydrolytically sensitive ester. Structurally, it is a derivative of 2,4-dihydroxybenzaldehyde (specifically, 4-acetoxy-2-hydroxybenzaldehyde ), where the para-hydroxyl group is masked as an acetate ester.

This molecule exhibits a unique dual-reactivity profile with primary amines (

-

Reversible Condensation (Kinetic Product): The aldehyde group undergoes rapid nucleophilic attack by the amine to form a Schiff base (imine) . The ortho-hydroxyl group (position 3) plays a critical catalytic role, stabilizing the transition state via intramolecular hydrogen bonding.

-

Irreversible Aminolysis (Thermodynamic Sink): The acetate ester at position 1 is susceptible to nucleophilic attack, leading to amide formation and the release of the phenolic hydroxyl group.

Why This Matters

The interaction between FHPA and amines is not merely a conjugation; it is a fluorogenic switch . The formation of the salicylaldimine core (via the aldehyde) enables Excited-State Intramolecular Proton Transfer (ESIPT) , often resulting in a large Stokes shift and strong fluorescence. However, this optical property is modulated by the electron-withdrawing acetate group. Understanding the competition between Schiff base formation and ester aminolysis is crucial for designing robust probes or prodrugs.

Reaction Mechanism

The reaction of FHPA with a primary amine involves two competing electrophilic centers. The pathway is dictated by solvent, pH, and temperature.

Pathway A: Schiff Base Formation (Dominant under Neutral/Mildly Acidic Conditions)

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the aldehyde (C4-CHO).

-

Proton Transfer: The ortho-hydroxyl group (C3-OH) facilitates proton transfer to the alkoxide oxygen, forming a carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water generates the imine (

). -

Stabilization: The resulting imine is stabilized by a six-membered intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. This structural rigidity is the origin of the ESIPT fluorescence.

Pathway B: Ester Aminolysis (Competitor under Basic Conditions)

-

Nucleophilic Attack: The amine attacks the carbonyl carbon of the acetate ester (C1-OAc).

-

Elimination: The phenoxide ion is displaced, releasing N-substituted acetamide and the free phenol derivative (2,4-dihydroxybenzaldehyde).

-

Consequence: This irreversibly alters the electronic properties of the scaffold, typically causing a bathochromic shift (red shift) in absorption due to the donation from the newly liberated phenoxide.

Pathway Visualization

The following diagram illustrates the kinetic competition and the resulting molecular species.

Figure 1: Reaction network of FHPA with amines. Green path indicates the desired fluorogenic conjugation; Red path indicates the irreversible ester cleavage.

Experimental Protocol

Materials & Preparation[1][2]

-

FHPA Stock Solution (10 mM): Dissolve 1.94 mg of FHPA (MW ≈ 194.18 g/mol ) in 1 mL of anhydrous DMSO or Acetonitrile. Note: Avoid alcohols (MeOH/EtOH) for long-term storage to prevent transesterification.

-

Amine Stock Solution (10-50 mM): Prepare the target amine (e.g., lysine, hydrazine, alkylamine) in the reaction buffer.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or Acetate buffer, pH 5.0 (to favor Schiff base over aminolysis).

Synthesis of the Schiff Base Conjugate

This protocol is optimized for kinetic monitoring and isolation.

-

Equilibration: In a quartz cuvette or microplate well, dilute the FHPA stock to a final concentration of 50 µM in the Reaction Buffer.

-

Baseline Measurement: Record the UV-Vis spectrum (250–500 nm). FHPA typically shows absorption maxima around 280 nm and 320 nm.

-

Initiation: Add the Amine stock to achieve a 5-10 fold molar excess (250–500 µM). Mix immediately by pipetting.

-

Incubation: Incubate at 25°C (Room Temperature).

-

For Schiff Base: Reaction is typically complete within 10–30 minutes.

-

For Aminolysis check: Extended incubation (>2 hours) or high pH (>8.5) may show ester cleavage.

-

-

Monitoring:

-

UV-Vis: Look for the appearance of a new band at 350–400 nm (characteristic of the imine).

-

Fluorescence: Excite at the new absorption max (e.g., 360 nm) and monitor emission at 450–520 nm .

-

Kinetic Data Analysis

To determine the second-order rate constant (

-

Plot

vs. time ( -

The slope of the linear fit is

. -

Calculate

using the equation:

Data Presentation & Troubleshooting

Expected Spectral Characteristics

| Species | Absorbance | Fluorescence Emission (nm) | Notes |

| FHPA (Reactant) | ~280, 315 | Weak / None | Acetate quenches phenol fluorescence. |

| Schiff Base (Product) | 360 - 390 | 450 - 520 | Strong ESIPT-mediated fluorescence. |

| Hydrolyzed Phenol | ~330 (Bathochromic shift) | Moderate (Blue/Green) | Result of ester cleavage (impurity). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No fluorescence increase | Hydrolysis of ester occurred before amine addition. | Prepare fresh FHPA stock in anhydrous DMSO. Check buffer pH (< 8.0). |

| Precipitation | High concentration of Schiff base (hydrophobic). | Add 10-20% DMSO or EtOH to the buffer; lower concentrations to <50 µM. |

| Slow reaction rate | pH is too low (amine protonated). | Adjust pH to 7.4–8.0. (Schiff base formation requires unprotonated amine). |

References

-

Vaughn, G. et al. (2014). "Chemoselective Carbonyl Allylations with Alkoxyallylsiletanes." Journal of Organic Chemistry. (Demonstrates the use of 4-formyl-3-hydroxyphenyl acetate in selective carbonyl chemistry).

-

PubChem Compound Summary. (2023). "4-Formyl-3-hydroxyphenyl acetate."[1][2][3][4][5][6][7] National Center for Biotechnology Information. (Structural and physicochemical data).

-

Sigma-Aldrich. (2023).[8] "Methyl 2-(3-formyl-4-hydroxyphenyl)acetate Product Information." (Reference for structural analogues and handling of hydroxyphenyl acetate derivatives).

Sources

- 1. US8710038B2 - Pyrazole kinase modulators and methods of use - Google Patents [patents.google.com]

- 2. 001chemical.com [001chemical.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Methyl (2-hydroxyphenyl)acetate | CAS#:22446-37-3 | Chemsrc [chemsrc.com]

- 7. [2-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-formyl-3-hydroxyphenyl] acetate | C19H24O4 | CID 145988145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Chemoselective Hydrolysis of 4-Formyl-3-hydroxyphenyl acetate

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

The selective deprotection of multifunctional molecules is a critical challenge in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and complex natural products. This application note provides a detailed guide to the chemoselective hydrolysis of the acetate group in 4-Formyl-3-hydroxyphenyl acetate to yield 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), a valuable building block. The primary challenge lies in cleaving the aryl ester in the presence of an aldehyde moiety, which is susceptible to a variety of undesired side reactions under both acidic and basic conditions. This document explores the underlying chemical principles governing selectivity and provides detailed, validated protocols using mild hydrolytic conditions to achieve high yields and purity.

Scientific Principles of Chemoselective Hydrolysis

The successful selective hydrolysis of 4-Formyl-3-hydroxyphenyl acetate hinges on exploiting the differential reactivity of the aryl acetate and the aromatic aldehyde functional groups. The acetyl group is a common and robust protecting group for phenols, typically removed by alkaline hydrolysis.[1] However, the aldehyde group is sensitive to harsh conditions; strong bases can induce the Cannizzaro reaction or aldol-type condensations, while strong acids can promote polymerization or acetal formation. Therefore, the key to selectivity is the application of reaction conditions mild enough to hydrolyze the ester without affecting the aldehyde.

The Challenge: Functional Group Compatibility

-

Aryl Acetate: The ester linkage is susceptible to nucleophilic attack. The rate of hydrolysis is significantly influenced by pH.

-

Aromatic Aldehyde: The formyl group is electrophilic and can undergo nucleophilic addition. It is also prone to oxidation. The presence of the ortho-hydroxyl group in the product can also lead to intramolecular reactions if conditions are not controlled.

The goal is to identify a reagent that is a sufficiently strong nucleophile (or generates one in situ) to attack the ester carbonyl but is not basic or reactive enough to engage in side reactions with the aldehyde.

Mechanism: Base-Promoted Saponification

The most common and effective strategy for this transformation is a base-promoted nucleophilic acyl substitution, often referred to as saponification. The process involves the attack of a hydroxide ion (or other nucleophile) on the electrophilic carbonyl carbon of the ester.

Caption: Base-promoted hydrolysis via a tetrahedral intermediate.

Mild bases like sodium bicarbonate (NaHCO₃) or ammonium acetate are ideal. They establish a slightly alkaline or neutral pH, which is sufficient to generate the nucleophilic species for hydrolysis while minimizing degradation of the aldehyde.[2]

Experimental Protocols

The following protocols are designed to be robust and reproducible. Researchers should perform initial small-scale trials to optimize conditions for their specific setup and reagent purity.

Protocol A: Mild Hydrolysis with Sodium Bicarbonate in Aqueous Media

This method is environmentally benign, using water as the primary solvent, and is highly effective for substrates with electron-withdrawing groups.[2] The reaction is typically clean and affords high yields of the desired phenol.[2]

Materials:

-

4-Formyl-3-hydroxyphenyl acetate

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M HCl)

-

Round-bottomed flask, magnetic stirrer, TLC plates (silica gel), separatory funnel

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve 4-Formyl-3-hydroxyphenyl acetate (1.0 eq) in a minimal amount of a co-solvent like methanol or THF if necessary, then add deionized water (approx. 8-10 mL per 1 mmol of substrate).

-

Reagent Addition: Add sodium bicarbonate (6.0-9.0 eq) to the stirred solution.[2]

-

Reaction Execution: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression.

-

Workup: Upon completion (typically 5-6 hours), carefully acidify the reaction mixture to pH ~4-5 with 1M HCl to protonate the phenoxide and neutralize excess bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,4-dihydroxybenzaldehyde.

Protocol B: Selective Deacetylation using Ammonium Acetate

Ammonium acetate serves as a neutral catalyst in aqueous methanol, providing an exceptionally mild and selective method for the deprotection of aromatic acetates in the presence of sensitive functionalities.[3]

Materials:

-

4-Formyl-3-hydroxyphenyl acetate

-

Ammonium acetate (CH₃COONH₄)

-

Methanol (MeOH)

-

Deionized water

-

Standard workup and purification reagents as listed in Protocol A.

Procedure:

-

Reaction Setup: Dissolve 4-Formyl-3-hydroxyphenyl acetate (1.0 eq) in a 1:1 mixture of methanol and water in a round-bottomed flask.

-

Reagent Addition: Add ammonium acetate (approx. 5.0 eq) to the solution.

-

Reaction Execution: Stir the mixture at room temperature. The reaction is often complete within a few hours.

-

Monitoring: Monitor the reaction progress by TLC as described in Protocol A.

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure.

-

Extraction: Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product as needed, following the methods described in Protocol A.

Comparison of Protocols

The choice of protocol depends on factors such as substrate solubility, desired reaction time, and environmental considerations.

| Parameter | Protocol A (Sodium Bicarbonate) | Protocol B (Ammonium Acetate) |

| Reagent | Sodium Bicarbonate (NaHCO₃) | Ammonium Acetate (CH₃COONH₄) |

| Conditions | Mildly basic (pH ~8-9) | Near-neutral (pH ~7) |

| Solvent | Water (optional co-solvent) | Methanol/Water (1:1) |

| Temperature | Room Temperature | Room Temperature |

| Typical Time | 5 - 8 hours | 2 - 6 hours |

| Pros | Environmentally friendly ("green"), inexpensive reagent. | Very mild, high selectivity for sensitive substrates. |

| Cons | Can be slower, requires acidification step which causes effervescence. | Requires removal of methanol, ammonium salts may complicate workup. |

Experimental Workflow and Validation

A systematic workflow ensures reproducibility and high-purity results. The following diagram outlines the key stages from reaction to final product characterization.

Caption: General workflow for selective hydrolysis and product validation.

Troubleshooting:

-

Incomplete Reaction: If TLC shows significant starting material after the expected time, consider gently heating the reaction to 35-40°C or adding a small amount of an organic co-solvent (e.g., THF) to improve solubility.

-

Formation of Brown/Polymeric Byproducts: This may indicate aldehyde degradation. Ensure the reaction is not overly basic and is protected from prolonged exposure to air (oxygen), especially if heating. Using degassed solvents can be beneficial.

-

Difficult Extraction/Emulsion Formation: The phenolic product can act as a surfactant. Adding brine during the washing step helps break emulsions. Centrifugation can also be effective on a small scale.

Conclusion

The selective hydrolysis of 4-Formyl-3-hydroxyphenyl acetate is readily achievable through the careful selection of mild reagents and conditions. Protocols utilizing sodium bicarbonate or ammonium acetate offer reliable, high-yielding, and scalable methods for producing 3,4-dihydroxybenzaldehyde while preserving the sensitive aldehyde functionality. These methods are well-suited for applications in pharmaceutical and fine chemical synthesis where functional group tolerance is paramount.

References

-

Nayak, M. K., & Chakraborti, A. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8029–8031. [Link]

-

Liu, Y., & Zhao, Y. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis, 11(7), 3938–3942. [Link]

-

Guchhait, S. K., et al. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances, 11(33), 20387–20392. [Link]

-

Liu, Y., & Zhao, Y. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis. [Link]

-

Chakraborti, A. K., et al. (2004). A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition. Journal of Chemical Research, 2004(2), 110-112. [Link]

-

Kar, A., et al. (2009). A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. Australian Journal of Chemistry, 62(11), 1503-1507. [Link]

-

Das, B., et al. (2007). A Mild Procedure for Rapid and Selective Deprotection of Aryl Acetates Using Natural Kaolinitic Clay as a Reusable Catalyst. Catalysis Communications, 8(3), 539-541. [Link]

-

Reddy, B. V. S., et al. (2001). A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40(9), 827-829. [Link]

-

Parmar, V. S., et al. (1998). Lipase-catalysed selective deacetylation of phenolic/enolic acetoxy groups in peracetylated benzyl phenyl ketones. Bioorganic & Medicinal Chemistry, 6(1), 109-118. [Link]

-

Das, S., & Thakur, A. J. (2010). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Asian Journal of Chemistry, 22(5), 4111-4113. [Link]

Sources

Application Note: Preparation of Schiff Bases from 4-Formyl-3-hydroxyphenyl Acetate

This Application Note provides a comprehensive technical guide for the preparation of Schiff bases derived from 4-Formyl-3-hydroxyphenyl acetate (systematically known as 4-acetoxy-2-hydroxybenzaldehyde ). This scaffold is critical in drug discovery and chemical biology due to its dual functionality: it possesses a chelating ortho-hydroxyimine site and a hydrolyzable ester motif that can serve as a biolabile "caging" group for fluorogenic probes or prodrugs.

Abstract

Schiff bases derived from 4-Formyl-3-hydroxyphenyl acetate represent a specialized class of ligands and pharmacophores. Unlike simple salicylaldehyde derivatives, this substrate contains a para-acetoxy group that modulates lipophilicity and fluorescence properties. This guide outlines a high-fidelity synthesis protocol designed to preserve the sensitive ester moiety while ensuring efficient imine condensation. We explore its applications in developing "Turn-On" fluorescent probes —where esterase-mediated hydrolysis unmasks the highly fluorescent resorcinol core—and its utility in metal chelation therapies.

Chemical Basis & Mechanistic Insights

Structural Analysis

The starting material, 4-Formyl-3-hydroxyphenyl acetate , is structurally equivalent to 4-acetoxy-2-hydroxybenzaldehyde .

-

Site A (Aldehyde, C1): The electrophilic center for condensation with primary amines (

). -

Site B (Hydroxyl, C2): Positioned ortho to the aldehyde, this group forms an Intramolecular Hydrogen Bond (IMHB) with the resulting imine nitrogen. This interaction (

) significantly stabilizes the Schiff base against hydrolysis and locks the molecule in a planar conformation favorable for metal binding. -

Site C (Acetate, C4): An ester group para to the aldehyde. It is electron-withdrawing, increasing the electrophilicity of the aldehyde (facilitating reaction) but is susceptible to nucleophilic attack (aminolysis) or hydrolysis under basic conditions.

Chemoselectivity Challenges

The primary challenge in this synthesis is Chemoselectivity . Primary amines are nucleophiles that can attack both the aldehyde (desired condensation) and the ester (undesired aminolysis/amide formation).

-

Solution: The reaction is conducted under mild acid catalysis (Acetic Acid) in anhydrous ethanol. The acid activates the carbonyl carbon of the aldehyde, making it more reactive toward the amine than the ester carbonyl, while the anhydrous condition prevents ester hydrolysis.

Reaction Scheme Visualization

The following diagram illustrates the synthesis pathway and the competing side reaction to avoid.

Figure 1: Reaction pathway for Schiff base formation. Green path indicates the optimized protocol; red dashed path indicates the aminolysis side reaction to be minimized.

Experimental Protocol

Reagents & Materials

| Reagent | Specification | Role |

| 4-Formyl-3-hydroxyphenyl acetate | >97% Purity | Substrate |

| Primary Amine | 1.0 - 1.1 equiv. | Nucleophile (e.g., Aniline, Phenylhydrazine) |

| Ethanol (EtOH) | Absolute (Anhydrous) | Solvent (Protic solvents stabilize the transition state) |

| Glacial Acetic Acid | Catalytic (2-3 drops) | Catalyst (Activates aldehyde) |

| Magnesium Sulfate | Anhydrous | Drying agent (optional for in-situ water removal) |

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

-

Weigh 1.0 mmol (approx. 180 mg) of 4-Formyl-3-hydroxyphenyl acetate.

-

Dissolve in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Note: If the compound does not dissolve immediately, warm gently to 40°C. Ensure the solution is clear before proceeding.

Step 2: Amine Addition & Catalysis

-

Add 1.0 mmol of the chosen primary amine to the solution.[1]

-

Critical: Do not use a large excess of amine to prevent ester cleavage.

-

-

Add 2-3 drops of Glacial Acetic Acid .

-

Mechanism:[2] Protonation of the aldehyde oxygen facilitates nucleophilic attack by the amine.

-

Step 3: Reflux & Monitoring

-

Equip the flask with a reflux condenser and a drying tube (CaCl2) to exclude atmospheric moisture.

-

Reflux the mixture at 78°C for 2–4 hours .

-

Monitor: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear, and a new, usually yellow/orange fluorescent spot (Schiff base) should appear.

Step 4: Isolation & Purification

-

Cool the reaction mixture to room temperature.

-

Precipitation: The Schiff base often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.

-

Filtration: Filter the solid precipitate and wash with cold ethanol (2 x 2 mL).

-

Recrystallization: Recrystallize from hot ethanol to remove unreacted amine or trace hydrolysis products.

-

Drying: Dry in a vacuum desiccator over silica gel.

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed:

| Technique | Expected Signal | Interpretation |

| FT-IR | Formation of Imine bond. | |

| FT-IR | Crucial: Confirms retention of the Acetate ester. | |

| 1H-NMR | Azomethine proton ( | |

| 1H-NMR | Phenolic OH (downfield due to IMHB). | |

| 1H-NMR | Acetyl methyl group ( |

Applications: The "Turn-On" Mechanism

This specific scaffold is highly valued in bio-imaging as a fluorogenic probe .

-

State A (Intact): The 4-acetoxy group quenches fluorescence via Photoinduced Electron Transfer (PET) or by blocking the donor ability of the oxygen.

-

State B (Hydrolyzed): Upon entering a cell, endogenous esterases cleave the acetate. The resulting 2,4-dihydroxy-Schiff base anion is highly fluorescent (green/yellow emission).

Figure 2: Mechanism of action for 4-acetoxy-based fluorogenic probes.

References

-

Chemical Structure Validation: Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (Related Structure CAS 1257397-40-2). 001Chemical. Available at: [Link]

-

Synthesis of 4-acetoxy-2-hydroxybenzaldehyde: Lipase-catalyzed Regioselective Protection of Hydroxyl Groups. Electronics and Books. Available at: [Link]

-

General Schiff Base Protocol: Benzalaniline Synthesis. Organic Syntheses, Coll. Vol. 1, p.102 (1941). Available at: [Link]

-

Biological Activity of Salicylaldehyde Derivatives: Synthesis of some new anils: Reaction of 2-hydroxy-benzaldehyde... Molecules (2007).[3] Available at: [Link]

Sources

Troubleshooting & Optimization

minimizing side reactions in 4-Formyl-3-hydroxyphenyl acetate condensation

Topic: Minimizing Side Reactions in 4-Formyl-3-hydroxyphenyl Acetate Condensation Document ID: TSC-FHPA-2024-001 Audience: Organic Chemists, Process Development Scientists Status: Active

The Chemoselectivity Paradox

The Core Challenge: You are attempting to condense the aldehyde moiety of 4-Formyl-3-hydroxyphenyl acetate (FHPA) (likely a Knoevenagel or Aldol condensation) while preserving two sensitive groups:

-

The Acetate Ester (-OAc): Prone to hydrolysis under basic conditions.

-

The Free Phenol (-OH): Prone to deprotonation (pKa ~8-10).

The Failure Mode: Standard condensation protocols (e.g., Piperidine/Ethanol or NaOH) often fail for this substrate.[1] Strong bases deprotonate the C3-phenol, forming a phenoxide anion.[1] Through resonance, this anion donates electron density into the ring, significantly decreasing the electrophilicity of the C4-aldehyde. Simultaneously, hydroxide ions (generated from wet solvents or added base) attack the acetate ester, leading to deacetylation and the formation of the fully deprotected resorcinol derivative, which is highly susceptible to oxidation (tarring).

The Solution: Success requires "Buffered Activation" —using catalytic systems that activate the aldehyde (via iminium formation or Lewis acidity) without generating a high pH environment that hydrolyzes the ester or deactivates the aldehyde.

Troubleshooting Guide (Symptom-Based)

Use this decision matrix to diagnose your specific reaction failure.

| Symptom | Probable Cause | Mechanism | Corrective Action |

| Product is Deacetylated (NMR shows loss of -CH₃ singlet ~2.3 ppm) | High pH / Wet Solvent | Base-catalyzed hydrolysis of the ester. | Switch to EDDA (Ethylenediammonium diacetate) or Boric Acid catalysis.[1] Use molecular sieves.[1][2] |

| No Reaction / Low Conversion | Aldehyde Deactivation | Base deprotonates 3-OH; Phenoxide resonance kills aldehyde reactivity.[1] | Use Organocatalysis (L-Proline) or Lewis Acids to activate CHO without deprotonating OH.[1] |

| Black Tar / Gum Formation | Oxidation (Quinones) | Hydrolysis leads to free resorcinol/catechol derivatives, which oxidize to quinones and polymerize.[1] | Degas solvents (Ar/N₂ sparge).[1] Add antioxidant (e.g., BHT) if permissible.[1] Lower temperature. |

| Starting Material Recovery | Equilibrium Stalling | Water byproduct is reversing the condensation (Hydrolysis of imine intermediate). | Use Dean-Stark trap (toluene) or 4Å Molecular Sieves to actively remove water.[1] |

Optimized Protocols

Protocol A: The "Buffer System" (Recommended for Lab Scale)

Best for: Preventing hydrolysis while maintaining moderate reactivity.

Concept: Uses EDDA (Ethylenediammonium diacetate) or Piperidinium Acetate .[1] These salts act as a buffer, providing both the amine (for imine formation) and the acid (for protonation) without creating a strongly basic bulk medium.[1]

-

Solvent: Anhydrous Ethanol or Acetonitrile (dried over 4Å sieves).

-

Reagents:

-

Procedure:

Protocol B: Organocatalytic Approach (Green Chemistry)

Best for: Highly sensitive substrates where base must be avoided entirely.[1]

Concept: Uses L-Proline to form an enamine/iminium intermediate. This operates effectively in neutral-to-slightly-acidic media, preserving the acetate.

-

Catalyst: L-Proline (10–20 mol%).[1]

-

Procedure:

Protocol C: Solid Acid/Base Catalysis (Boric Acid)

Best for: Solvent-free or microwave-assisted synthesis.

Concept: Boric acid acts as a dual-activation catalyst, coordinating to the carbonyl oxygen (Lewis acid) while facilitating water removal.[1]

-

Conditions: Solvent-free (grinding) or minimal Toluene.[1]

-

Catalyst: Boric Acid (10–20 mol%).[1]

-

Procedure:

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired condensation and the parasitic hydrolysis/deactivation pathways.

Figure 1: Mechanistic pathways in FHPA condensation.[1] Green arrows indicate the optimized buffered pathway; red arrows indicate failure modes caused by unbuffered basic conditions.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as a solvent? A: Avoid if possible. While pyridine is a weak base, it is hygroscopic and often contains water, which promotes hydrolysis at elevated temperatures.[1] If you must use it, distill it over KOH or CaH₂ first.[1] A better alternative is using catalytic pyridine in dry toluene.

Q: Why is my reaction turning black immediately? A: This indicates the formation of quinones . The acetate group likely hydrolyzed, leaving a free resorcinol/catechol-like system which oxidizes rapidly in air. Fix: Ensure your solvent is anhydrous and degassed.[1] Switch to the L-Proline protocol (Protocol B) which is milder and less prone to stripping the acetate.

Q: Can I protect the 3-OH group to improve yield? A: Yes. If the direct condensation is too difficult, protecting the 3-OH as a silyl ether (e.g., TBS) or a benzyl ether (Bn) is a robust strategy. Workflow: Protect OH (TBSCl/Imid) → Condense → Deprotect (TBAF).[1] This eliminates the "Phenoxide Deactivation" pathway entirely.

Q: What is the best way to remove water without a Dean-Stark trap? A: Add activated 3Å or 4Å Molecular Sieves directly to the reaction flask. For small-scale reactions (vials), this is often more effective than azeotropic distillation.[1]

References

-

BenchChem. (n.d.).[1] Application Notes and Protocols for Knoevenagel Condensation Reactions. Retrieved from [1]

-

Peyrot, C., et al. (2020).[1] Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation.[9] International Journal of Molecular Sciences.[1]

-

Ciobanu, M., et al. (2022).[1] New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation.[10] MDPI Catalysts.[1] [1]

-

Patil, S., et al. (2023).[1][11] One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI Molbank.[1]

-

Thermo Fisher Scientific. (n.d.).[1] Knoevenagel Condensation Reaction Overview.

Sources

- 1. youtube.com [youtube.com]

- 2. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. PubChemLite - 2-(4-formyl-3-hydroxyphenyl)acetic acid (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 4. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation [mdpi.com]

- 11. mdpi.com [mdpi.com]

thermal stability and decomposition temperature of 4-Formyl-3-hydroxyphenyl acetate

Welcome to the technical support center for 4-Formyl-3-hydroxyphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its thermal stability and decomposition characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 4-Formyl-3-hydroxyphenyl acetate and what is its decomposition temperature?

-

Phenyl Acetate Core: Phenyl acetates are known to undergo thermal decomposition. The pyrolysis of phenyl acetate itself has been described as a concerted reaction to form phenol and ketene.[1]

-

Phenolic Group: Phenolic compounds can be sensitive to heat, though their stability varies greatly with substitution.[2][3]

-

Aromatic Aldehyde Group: Aromatic aldehydes can also decompose at elevated temperatures, with decomposition pathways influenced by other substituents on the ring.[4]

Given these features, it is reasonable to predict that 4-Formyl-3-hydroxyphenyl acetate will have moderate thermal stability. Decomposition is likely to initiate at temperatures above its melting point, but a definitive decomposition temperature must be determined experimentally. A technique such as Thermogravimetric Analysis (TGA) is essential for this determination.[5][6]

Q2: How can I experimentally determine the decomposition temperature of 4-Formyl-3-hydroxyphenyl acetate?

The most direct and standard method is Thermogravimetric Analysis (TGA) .[5][6][7] This technique measures the change in mass of a sample as it is heated over time. The resulting data can be used to identify the onset temperature of decomposition.

Below is a general protocol for TGA analysis of an organic compound like 4-Formyl-3-hydroxyphenyl acetate.

-

Instrument Preparation:

-

Sample Preparation:

-

Weigh a small, representative sample (typically 5-10 mg) directly into the TGA pan.[9]

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

TGA Method Parameters:

-

Purge Gas: Use an inert gas like nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10]

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature where decomposition is complete (e.g., 600°C).[6]

-

-

Data Collection: Record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature.

-

The onset temperature of decomposition is often determined from the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

The derivative of the TGA curve (DTG curve) can also be plotted, showing the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[7]

-

Troubleshooting Guide

Q3: My TGA curve for 4-Formyl-3-hydroxyphenyl acetate shows an initial mass loss at a low temperature (below 100°C). What could be the cause?

This is a common observation and can be attributed to a few factors:

-

Residual Solvent: The most likely cause is the presence of residual solvent from the synthesis or purification of the compound.

-

Adsorbed Moisture: The compound may be hygroscopic and have adsorbed water from the atmosphere.

Troubleshooting Steps:

-

Drying: Ensure your sample is thoroughly dried under vacuum before TGA analysis.

-

Isothermal Hold: Add an initial isothermal hold in your TGA program (e.g., at 100°C for 10-15 minutes) to drive off any volatile components before the main heating ramp. This will provide a stable baseline for observing the actual decomposition.

Q4: I am observing inconsistencies in the decomposition temperature between different batches of my compound. Why is this happening?

Variability in decomposition temperature often points to differences in sample purity.

-

Impurities: Catalytic amounts of impurities from the synthesis (e.g., residual acid or base) can significantly lower the decomposition temperature.

-

Physical Form: Differences in crystallinity or particle size between batches can affect the heat transfer and kinetics of decomposition, leading to slight variations in the observed onset temperature.

Troubleshooting Steps:

-

Purity Analysis: Confirm the purity of each batch using techniques like NMR, HPLC, or elemental analysis.

-

Standardize Crystallization: Use a consistent procedure for crystallization and drying to ensure a similar physical form for all batches.

-

Use a Slower Heating Rate: A slower heating rate (e.g., 5°C/min) in the TGA can sometimes provide better resolution and more consistent results for the onset of decomposition.

In-Depth Scientific Insights

Q5: What are the likely thermal decomposition pathways for 4-Formyl-3-hydroxyphenyl acetate?

Based on the known chemistry of its functional groups, we can propose several potential decomposition pathways. The exact mechanism and products would need to be confirmed by techniques like TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

-

Pathway 1: Cleavage of the Acetate Ester: This is a likely initial step. The pyrolysis of phenyl acetate is known to yield phenol and ketene.[1] In this case, it would lead to the formation of 4-formyl-3-hydroxyphenol and ketene.

-

Pathway 2: Decarbonylation of the Aldehyde: Aromatic aldehydes can lose carbon monoxide (decarbonylate) at high temperatures to form a phenol. This could occur before or after the ester cleavage.

-

Pathway 3: Reactions Involving the Hydroxyl Group: The phenolic hydroxyl group can participate in intermolecular reactions, especially at high concentrations in the melt, potentially leading to polymerization or char formation at very high temperatures.

Caption: Potential decomposition pathways for 4-Formyl-3-hydroxyphenyl acetate.

Q6: How do the different functional groups on the aromatic ring influence the overall thermal stability?

The electronic nature of the substituents on the phenyl ring can influence the stability of the acetate ester linkage.

-

Electron-Withdrawing Groups (like the formyl group): These groups can potentially weaken the ester bond, possibly leading to a lower decomposition temperature compared to unsubstituted phenyl acetate.

-

Electron-Donating Groups (like the hydroxyl group): These groups might have a stabilizing effect on the ester bond through resonance.

The interplay between these two groups, along with their positions on the ring, creates a complex electronic environment. The ortho-position of the hydroxyl group to the formyl group could also allow for intramolecular interactions that might influence the decomposition mechanism.

Caption: Experimental workflow for determining thermal stability.

Summary of Predicted Thermal Properties

| Property | Predicted Behavior / Recommended Action | Rationale |

| Melting Point | Expected to be a sharp melting solid. Determine via Differential Scanning Calorimetry (DSC). | Crystalline organic solid. |

| Onset of Decomposition | Likely above 150°C, but must be confirmed by TGA. | Aromatic esters show a wide range of decomposition temperatures.[11][12] |

| Decomposition Products | Volatiles may include ketene, carbon monoxide, and phenolic fragments. | Based on decomposition of phenyl acetates and aromatic aldehydes.[1][4] |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere. | To prevent slow thermal degradation and potential hydrolysis or oxidation. |

References

-

Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. (2022-04-28). [Link]

-

Pyrolysis of phenyl acetate: a concerted reaction. RSC Publishing. [Link]

-

Pyrolysis of Phenyl Acetate: a Concerted Reaction. ElectronicsAndBooks. [Link]

-

Effect of Temperatures on Polyphenols during Extraction. MDPI. (2022-02-17). [Link]

-

Thermal Processing for the Release of Phenolic Compounds from Wheat and Oat Bran. MDPI. (2019-12-22). [Link]

-

Thermal Analysis of Organic Compounds. AZoM. (2018-06-27). [Link]

-

Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. (2018-02-12). [Link]

-

Effect of thermal processing on free and bound phenolic compounds and antioxidant activities of hawthorn. ResearchGate. [Link]

-

Evaluating the Effect of Thermal Treatment on Phenolic Compounds in Functional Flours Using Vis–NIR–SWIR Spectroscopy: A Machine Learning Approach. PMC. (2025-07-29). [Link]

-

Effects of heat treatment on the phenolic compounds and antioxidant capacity of quince fruit and its tisane's sensory properties. PMC. (2019-04-22). [Link]

-

Purity Analysis of Inorganic Compounds Using TGA Crucibles. Red Thermo. (2023-05-16). [Link]

-

Thermogravimetric Analysis. University of Illinois Urbana-Champaign. [Link]

-

Thermal Analysis. Chemistry LibreTexts. (2022-08-28). [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. (2025-10-15). [Link]

-

COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA). Jinan Upwell Test Co.,Ltd. [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

-

What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Jinan Upwell Test Co.,Ltd. [Link]

-

Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. PMC. (2025-02-05). [Link]

-

Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. (2026-02-12). [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

-

Hydrolysis reaction of phenol acetate. ResearchGate. [Link]

-

Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. (2025-08-06). [Link]

-

Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. MDPI. [Link]

-

Toxic aldehyde generation in and food uptake from culinary oils during frying practices: peroxidative resistance of a monounsaturate-rich algae oil. PMC. (2019-03-11). [Link]

-

The thermal decomposition of aliphatic aldehydes. Proceedings A. The Royal Society. [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Semantic Scholar. (2007-06-27). [Link]

-

Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. PMC. [Link]

Sources

- 1. Pyrolysis of phenyl acetate: a concerted reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Thermal Processing for the Release of Phenolic Compounds from Wheat and Oat Bran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. azom.com [azom.com]

- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. tainstruments.com [tainstruments.com]

- 9. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]

- 10. etamu.edu [etamu.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Safety Operating Guide

Navigating the Disposal of 4-Formyl-3-hydroxyphenyl acetate: A Guide for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-Formyl-3-hydroxyphenyl acetate, a compound often utilized in the synthesis of novel therapeutic agents. By understanding the inherent properties of this chemical class and adhering to established safety protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.

Hazard Assessment and Immediate Safety Precautions

Table 1: Essential Personal Protective Equipment (PPE) and Engineering Controls

| Control Type | Specification | Rationale |

| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |

| Eyewash Station & Safety Shower | For immediate decontamination in case of accidental contact. | |

| Personal Protective Equipment (PPE) | ||

| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |

| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | To prevent skin contact. |

| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |

| Respiratory Protection | NIOSH-approved respirator (if handling large quantities or generating dust) | To prevent inhalation of airborne particles. |

Step-by-Step Disposal Protocol

The proper disposal of 4-Formyl-3-hydroxyphenyl acetate is contingent on its form (e.g., pure compound, in solution) and the quantity to be discarded. The following procedures are based on federal and state regulations, including the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[3]

Small Quantities (e.g., residual amounts on labware)

-

Decontamination: Wipe down contaminated surfaces and labware with a suitable solvent (e.g., isopropanol, ethanol).

-

Waste Collection: The contaminated wipes and disposable labware should be collected in a designated hazardous waste container.

-

Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "4-Formyl-3-hydroxyphenyl acetate".

Unused or Expired Pure Compound

-

Containerization: The original container, if intact and properly sealed, can be designated for disposal. If the container is compromised, the material should be carefully transferred to a new, compatible, and properly labeled hazardous waste container.

-

Waste Segregation: Do not mix 4-Formyl-3-hydroxyphenyl acetate with other waste streams unless compatibility has been confirmed. A chemical compatibility chart should be consulted to prevent dangerous reactions.[4][5]

-

Labeling and Storage: The container must be labeled as "Hazardous Waste" with the full chemical name and stored in a designated satellite accumulation area until collection by the institution's Environmental Health and Safety (EHS) department.

Contaminated Solutions

-

Waste Determination: The entire solution containing 4-Formyl-3-hydroxyphenyl acetate must be treated as hazardous waste.

-

Collection: Collect the solution in a chemically compatible, sealed, and properly labeled hazardous waste container.

-

Labeling: The label must include "Hazardous Waste" and list all chemical constituents of the solution with their approximate concentrations.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

-

Evacuate and Secure: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.

-

Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.

-

Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-Formyl-3-hydroxyphenyl acetate waste.

Caption: Decision workflow for the disposal of 4-Formyl-3-hydroxyphenyl acetate.

Regulatory Framework and Institutional Policies

All chemical waste disposal must comply with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines under the Resource Conservation and Recovery Act (RCRA) for the identification and management of hazardous waste.[3][6][7] It is the responsibility of the waste generator to properly characterize their waste.

Researchers must also adhere to their institution's specific chemical hygiene plan and waste disposal procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on specific disposal protocols and to schedule waste pickups.

Environmental Fate and Considerations

While specific environmental fate data for 4-Formyl-3-hydroxyphenyl acetate is limited, it is prudent to assume that, like many synthetic organic compounds, it can be harmful to aquatic life and may persist in the environment.[8] Improper disposal can lead to contamination of soil and water. Therefore, responsible disposal through designated hazardous waste channels is essential to protect the environment.

Conclusion

The proper disposal of 4-Formyl-3-hydroxyphenyl acetate is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, which are grounded in the principles of hazard mitigation and regulatory compliance, research professionals can minimize risks and contribute to a safer and more sustainable scientific community. Always prioritize safety, adhere to institutional policies, and consult with EHS professionals when in doubt.

References

-

Safety data sheet - CPAChem. (2020, February 6). Retrieved February 15, 2026, from [Link]

-

Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). Retrieved February 15, 2026, from [Link]

-

ENVIRONMENTAL FATE AND EFFECTS SCIENCE CHAPTER - Regulations.gov. (n.d.). Retrieved February 15, 2026, from [Link]

-

(3-Formyl-4-hydroxyphenyl) acetate | C9H8O4 | CID 11412716 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. (n.d.). Retrieved February 15, 2026, from [Link]

-

EPA Hazardous Waste Codes | UGA Environmental Safety Division. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chemical Compatibility Database from Cole-Parmer. (n.d.). Retrieved February 15, 2026, from [Link]

-

EPA proposes regulation of PFAS under the Resource Conservation and Recovery Act (RCRA). - CDM Smith. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chemical Compatibility Chart. (n.d.). Retrieved February 15, 2026, from [Link]

-

Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes | US EPA. (n.d.). Retrieved February 15, 2026, from [Link]

-

Systematic handling of environmental fate data for model development – illustrated for the case of biodegradation half-life da - ChemRxiv. (n.d.). Retrieved February 15, 2026, from [Link]

-

Pharmaceuticals Potentially Hazardous Waste when Discarded - Florida Department of Environmental Protection. (n.d.). Retrieved February 15, 2026, from [Link]

-

Systematic handling of environmental fate data for model development – illustrated for the case of biodegradation half-life data - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Environmental Fate Research Articles - Page 1 | R Discovery. (n.d.). Retrieved February 15, 2026, from [Link]

-

Disposing of Formlabs packaging. (2025, July 3). Retrieved February 15, 2026, from [Link]

Sources

- 1. fr.cpachem.com [fr.cpachem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. epa.gov [epa.gov]

- 4. vumc.org [vumc.org]

- 5. wisconsin.edu [wisconsin.edu]

- 6. Federal Register :: Request Access [unblock.federalregister.gov]

- 7. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.